1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Research on similar tricyclic xanthine derivatives has identified their potential as multitarget drugs for neurodegenerative diseases. These compounds have shown to act as dual-target-directed antagonists at A1/A2A adenosine receptors and monoamine oxidase (MAO) inhibitors. Such compounds are beneficial for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering advantages over single-target therapeutics. Specifically, compounds have demonstrated potent inhibition, suggesting their utility in preclinical proof-of-principle studies for diseases like Parkinson's and Alzheimer's (Brunschweiger et al., 2014).
Structural and Binding Studies
Studies on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including theophylline and theobromine, provide insights into their therapeutic potential and biological activity profiles. These studies, involving nuclear magnetic resonance and computational analysis, help understand the nature of binding to biological targets, such as adenosine receptors, which is crucial for designing drugs with specific pharmacological effects (Latosińska et al., 2014).
Synthesis and Drug Design
The synthesis of novel tetrahydropyrimido[1,2-f]purine derivatives targeting adenosine receptors and monoamine oxidases highlights the chemical diversity and potential for the treatment of neurodegenerative diseases. These compounds exhibit dual or triple target inhibition, suggesting their roles in symptomatic relief and possibly disease-modifying effects for conditions such as Parkinson's disease (Koch et al., 2013).
Properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-13-28(20-12-8-6-10-18(20)3)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)4)15-19-11-7-5-9-17(19)2/h5-12,16H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJIFAVKVQBBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.